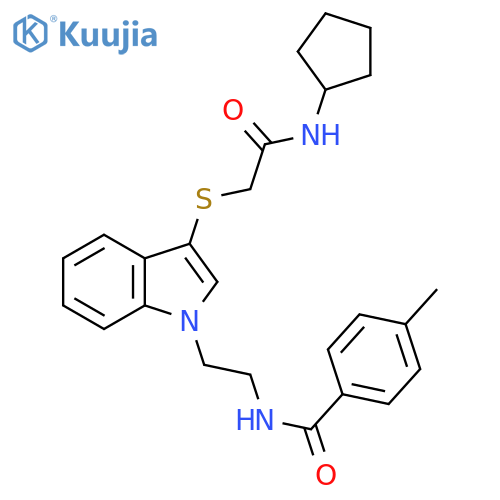Cas no 896676-84-9 (N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- Benzamide, N-[2-[3-[[2-(cyclopentylamino)-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-4-methyl-
- N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
- F0617-0441
- AKOS024588040
- 896676-84-9
- N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide
- N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide
-
- インチ: 1S/C25H29N3O2S/c1-18-10-12-19(13-11-18)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)31-17-24(29)27-20-6-2-3-7-20/h4-5,8-13,16,20H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29)
- InChIKey: AHLYLRGQZFLZNY-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2CCCC2)=O)=C1)(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 435.19804835g/mol
- どういたいしつりょう: 435.19804835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 88.4Ų
N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0617-0441-20μmol |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-50mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-30mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-2mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-5mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-20mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-3mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-75mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-2μmol |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0617-0441-10mg |
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide |
896676-84-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamideに関する追加情報
Comprehensive Overview of N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide (CAS No. 896676-84-9)
N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide (CAS No. 896676-84-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities. The presence of a cyclopentylcarbamoyl group and a methylsulfanyl moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide incorporates an indole core, a common scaffold in many biologically active compounds. Indole derivatives are known for their roles in modulating various physiological processes, including neurotransmission and inflammation. The addition of a 4-methylbenzamide group further enhances the compound's potential for interaction with specific biological targets, such as enzymes or receptors. Researchers are particularly interested in its structure-activity relationship (SAR), which could lead to the development of novel therapeutics.
In recent years, the demand for indole-based compounds has surged, driven by their applications in treating neurological disorders and metabolic diseases. N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide has been the subject of several studies focusing on its potential as a small-molecule modulator. Its ability to interact with specific protein targets makes it a valuable tool for understanding disease mechanisms and designing targeted therapies. The compound's CAS No. 896676-84-9 is frequently searched in scientific databases, reflecting its growing importance in research.
One of the key advantages of N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide is its synthetic versatility. Chemists can modify its structure to optimize its pharmacological properties, such as bioavailability and selectivity. This flexibility aligns with the current trend in precision medicine, where tailored therapies are developed for specific patient populations. The compound's methylsulfanyl group, for instance, can be leveraged to enhance its binding affinity to certain biological targets, making it a promising lead compound in drug discovery.
The pharmaceutical industry is increasingly focusing on small-molecule drugs due to their ease of synthesis and scalability. N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide fits well into this paradigm, offering a balance between molecular complexity and synthetic feasibility. Its indole scaffold is particularly attractive because it mimics natural ligands, potentially reducing the risk of adverse effects. Researchers are also exploring its potential in combination therapies, where it could synergize with other drugs to improve treatment outcomes.
From a regulatory perspective, N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide is not classified as a hazardous material, making it easier to handle in laboratory settings. This characteristic is crucial for accelerating research and development efforts. The compound's CAS No. 896676-84-9 is often referenced in patent applications and scientific publications, underscoring its relevance in contemporary research. Its potential applications span across neurology, oncology, and metabolic disorders, making it a versatile tool for scientists.
In conclusion, N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide (CAS No. 896676-84-9) represents a fascinating area of study in modern chemistry and pharmacology. Its unique structural features, combined with its potential therapeutic applications, make it a compound of significant interest. As research continues to uncover its full potential, this molecule is likely to play a pivotal role in the development of next-generation therapeutics. For scientists and researchers, understanding its properties and applications is essential for advancing the field of drug discovery and molecular biology.
896676-84-9 (N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide) 関連製品
- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)
- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)
- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 1779445-49-6(2,5-diazabicyclo2.2.1heptane-1-carboxylic acid)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 205533-81-9(Fenfangjine G)